4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one
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Overview
Description
4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one is a heterocyclic compound that features an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with phenylglyoxal in the presence of a base, followed by cyclization to form the oxazolone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxazolone ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets. The oxazolone ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-phenyl-1,2-oxazole: Lacks the oxazolone ring but has a similar benzyl and phenyl substitution pattern.
3-Phenyl-1,2-oxazol-5(2H)-one: Similar structure but without the benzyl group.
Uniqueness
4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one is unique due to the presence of both benzyl and phenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89114-09-0 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-benzyl-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,17H,11H2 |
InChI Key |
KCULKMUTBXZJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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